Lipophilicity Tuning: logP and logD Comparison vs. Demethylated and Piperidine-Variant Analogs
The target compound’s computed logP of 2.342 and logD of 2.3349 place it in a moderately lipophilic window distinct from close analogs. Demethylation at the quinolinone N1 position (e.g., removing the 1-methyl group) would lower logP by ~0.5–0.8 units, while piperidine ring variation (e.g., replacement with piperazine) alters both logP and hydrogen-bond donor count . This logP range is associated with improved passive permeability relative to more polar analogs in the same quinolinone–benzimidazole patent family, yet remains below the threshold associated with high metabolic clearance [1].
| Evidence Dimension | Computed logP and logD (lipophilicity) |
|---|---|
| Target Compound Data | logP: 2.342; logD: 2.3349 |
| Comparator Or Baseline | Hypothetical N1‑H analog (estimated logP reduction ~0.5–0.8); piperazine analogs (altered HBD count and logP typically >0.5 units different) |
| Quantified Difference | N1‑H analog: estimated logP ~1.5–1.8 (Δ ~0.5–0.8); piperazine analogs: Δ >0.5 units |
| Conditions | Computed values (unspecified algorithm); baseline comparison derived from medicinal chemistry principles of methyl and heterocycle contributions to logP |
Why This Matters
Lipophilicity within the 2–3 logP range supports cell permeability without excessive metabolic liability, guiding selection when screening demands a balance between passive permeability and microsomal stability.
- [1] Renhowe, P. A. et al. Heterocyclic derivatives of quinolinone benzimidazoles. US6756383 B2. Describes structure–activity relationships for quinolinone–benzimidazole series targeting VEGFR kinases. View Source
